molecular formula C20H21F3N2O3S B2937663 N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396712-91-6

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2937663
CAS No.: 1396712-91-6
M. Wt: 426.45
InChI Key: AEZYVPYRDOFFQJ-UHFFFAOYSA-N
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Description

The compound N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide features a tetrahydroisoquinoline core substituted at position 2 with a propanoyl group and at position 7 with a methanesulfonamide moiety linked to a 4-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-19(26)25-10-9-15-5-8-18(11-16(15)12-25)24-29(27,28)13-14-3-6-17(7-4-14)20(21,22)23/h3-8,11,24H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZYVPYRDOFFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s trifluoromethyl group and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The table below compares the target compound with three analogs from the evidence, emphasizing structural differences and their implications:

Compound Name Core Structure Key Substituents Biological Target/Activity Application
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide Tetrahydroisoquinoline 2-propanoyl, 7-methanesulfonamide-4-(trifluoromethyl)phenyl Inferred enzyme inhibition (e.g., acyltransferase) Pharmaceutical (likely)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 2-trifluoroacetyl, 6-sulfonamide-4-(2-cyclopropylethyl)-2-fluorophenyl Acyl-CoA monoacylglycerol acyltransferase 2 inhibitor Pharmaceutical
Perfluidone (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide) Methanesulfonamide Trifluoromethyl, 4-phenylsulfonyl-o-tolyl Plant growth regulation Pesticide (herbicide)
N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide Propionamide-piperidine 4-cyano-3-trifluoromethylphenyl, methanesulfonyl-piperidinyl, hydroxy, phenyl Undisclosed (likely kinase or receptor modulation) Pharmaceutical research
Key Observations:

Core Structure Variations: The target compound and the analog from share a tetrahydroisoquinoline core, but substituent positions differ (sulfonamide at position 7 vs. 6). This positional shift may alter binding affinity or selectivity in enzyme interactions . Perfluidone () lacks the tetrahydroisoquinoline scaffold, relying instead on a simpler methanesulfonamide backbone with a phenylsulfonyl group, which directs its herbicidal activity .

Substituent Chemistry: The propanoyl group at position 2 in the target compound contrasts with the trifluoroacetyl group in ’s analog. Propanoyl may confer improved metabolic stability due to reduced electron-withdrawing effects compared to trifluoroacetyl . The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism, similar to the 3-trifluoromethylphenyl group in ’s propionamide derivative .

Biological and Industrial Relevance: ’s compound was synthesized at a 100g scale, suggesting scalability for pharmaceuticals, whereas perfluidone’s agricultural use implies cost-effective production .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability: The propanoyl group (target) may undergo slower hydrolysis than the trifluoroacetyl group (), extending half-life .
  • Synthetic Complexity: The tetrahydroisoquinoline core requires multi-step synthesis (e.g., bromination, sulfonation, coupling), as seen in , which may limit accessibility compared to simpler sulfonamides like perfluidone .

Biological Activity

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F3N2O3S
  • Molecular Weight : 400.43 g/mol
  • CAS Number : 955693-48-8

The mechanism of action of this compound primarily involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes and receptors associated with various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound was evaluated against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to known antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
MRSA32

Anti-inflammatory Potential

The compound has shown promising anti-inflammatory effects in vitro. It appears to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammatory responses. The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence its anti-inflammatory efficacy .

Cytotoxicity

Cytotoxicity assays conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial activity, it also possesses cytotoxic properties at higher concentrations. The half-maximal inhibitory concentration (IC50) values indicate a need for careful dosing in therapeutic applications .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A study evaluated the antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The compound showed promising results with an MIC90 indicating substantial effectiveness against drug-susceptible strains .
  • Pharmacokinetic Studies :
    • In vivo pharmacokinetic studies demonstrated variable absorption rates and bioavailability profiles among different analogs of the compound. Notably, one variant exhibited a bioavailability of approximately 18%, suggesting that structural modifications can enhance pharmacokinetic properties .
  • Tolerability and Efficacy :
    • Efficacy studies in animal models showed that dosing at specific concentrations maintained effective plasma levels above the MIC for extended periods, supporting its potential for therapeutic use in treating infections .

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